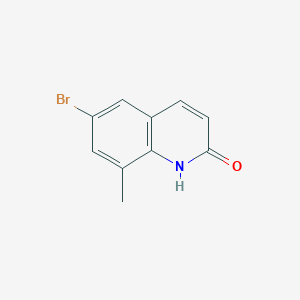






|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:15])/[CH:10]=[CH:11]/OCC)=[C:4]([CH3:16])[CH:3]=1.S(=O)(=O)(O)O>>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[C:4]([CH3:16])[CH:3]=1)[NH:8][C:9](=[O:15])[CH:10]=[CH:11]2
|


|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)NC(\C=C\OCC)=O)C
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After 16 hours the solution was poured onto ice (100 cm3)
|
|
Duration
|
16 h
|
|
Type
|
FILTRATION
|
|
Details
|
the resulting precipitate was filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
dried (1.5 g)
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallisation from ethyl acetate-methanol
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2C=CC(NC2=C(C1)C)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |